1-ヒドロキシ-2-(ピペラジン-1-イル)シクロペンタン

説明

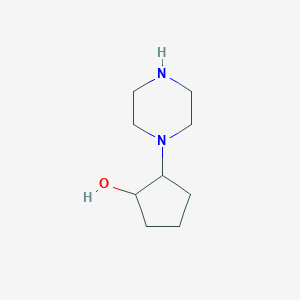

2-(Piperazin-1-yl)cyclopentan-1-ol is a useful research compound. Its molecular formula is C9H18N2O and its molecular weight is 170.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(Piperazin-1-yl)cyclopentan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Piperazin-1-yl)cyclopentan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

安全性と取り扱い

この化合物の安全性と取り扱い手順に注意することが重要です。それは、皮膚との接触または眼に入った場合に深刻な健康上の危険を引き起こす可能性があるため、急性毒性1皮膚および眼刺激性2 などの危険性分類の下に分類されます。

環境への影響

WGK 3分類であるため、この化合物は水に対する危険性が高いです。 これは、環境汚染を防ぐために廃棄物と漏出を注意深く管理する必要があることを意味します .

研究開発

シグマアルドリッチは研究者にこの化合物を提供していますが、分析データは収集していません。 研究者は、その同一性と純度を確認する責任を負い、これは初期の発見と実験的用途におけるその役割を強調しています .

生物活性

2-(Piperazin-1-yl)cyclopentan-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its interaction with sigma receptors, antitumor effects, and antimicrobial activities, supported by relevant studies and data.

Sigma Receptor Interaction

One of the notable aspects of 2-(Piperazin-1-yl)cyclopentan-1-ol is its interaction with sigma receptors, particularly sigma-1 receptors. Research indicates that derivatives of this compound demonstrate significant binding affinity for these receptors, which are implicated in various neurological and oncological conditions.

Binding Affinity Studies

A study synthesized several derivatives of piperazine-containing compounds and evaluated their binding affinities for sigma receptors. Among these, compounds incorporating cyclopentanol structures showed enhanced selectivity towards the sigma-1 receptor compared to their cyclohexanol counterparts. For instance, one derivative exhibited a binding affinity that was over ten times greater than the lead compound, vesamicol .

| Compound | Binding Affinity (nM) | Receptor Type |

|---|---|---|

| 2-(Piperazin-1-yl)cyclopentan-1-ol | 35 | Sigma-1 |

| Vesamicol Derivative | 350 | Sigma-1 |

Antitumor Activity

The antitumor properties of 2-(Piperazin-1-yl)cyclopentan-1-ol have been explored in various studies. Compounds with similar structures have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and inhibition of angiogenesis.

Case Study: Tumor Targeting

In a recent study focused on developing tumor-targeting agents, derivatives of 2-(Piperazin-1-yl)cyclopentan-1-ol were evaluated for their ability to inhibit cancer cell proliferation. The results demonstrated that certain derivatives could significantly reduce tumor size in xenograft models, highlighting their potential as therapeutic agents .

Antimicrobial Activity

The antimicrobial efficacy of 2-(Piperazin-1-yl)cyclopentan-1-ol has also been assessed. Studies indicate that this compound exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

Research conducted on newly synthesized piperazine derivatives revealed that compounds similar to 2-(Piperazin-1-yl)cyclopentan-1-ol displayed significant antibacterial properties. For example, one study found that certain derivatives were more potent than ampicillin against methicillin-resistant Staphylococcus aureus (MRSA) .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(Piperazin-1-yl)cyclopentan-1-ol Derivative | MRSA | < 0.5 µg/mL |

| Ampicillin | MRSA | > 2 µg/mL |

特性

IUPAC Name |

2-piperazin-1-ylcyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c12-9-3-1-2-8(9)11-6-4-10-5-7-11/h8-10,12H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZKFNUJXUUPNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。